Cas no 602261-82-5 ((3-isocyanobutyl)benzene)

(3-isocyanobutyl)benzene 化学的及び物理的性質
名前と識別子
-
- Benzene, (3-isocyanobutyl)-
- (3-isocyanobutyl)benzene
- 3-isocyanobutylbenzene
- AKOS006280264
- (3-ISOCYANOBUTYL)BENZENE
- 1-Methyl-3-phenylpropylisocyanide
- EN300-1864122
- 910213-03-5
- 602261-82-5
-
- MDL: MFCD02664561
- インチ: InChI=1S/C11H13N/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1H3
- InChIKey: XLTBPGJTGDJJMR-UHFFFAOYSA-N
- SMILES: CC(CCC1=CC=CC=C1)[N+]#[C-]
計算された属性
- 精确分子量: 159.104799419Da
- 同位素质量: 159.104799419Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 4.4Ų
(3-isocyanobutyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864122-2.5g |
(3-isocyanobutyl)benzene |
602261-82-5 | 2.5g |
$2100.0 | 2023-09-18 | ||
Enamine | EN300-1864122-0.5g |
(3-isocyanobutyl)benzene |
602261-82-5 | 0.5g |
$1027.0 | 2023-09-18 | ||
Enamine | EN300-1864122-10g |
(3-isocyanobutyl)benzene |
602261-82-5 | 10g |
$4606.0 | 2023-09-18 | ||
Enamine | EN300-1864122-1g |
(3-isocyanobutyl)benzene |
602261-82-5 | 1g |
$1070.0 | 2023-09-18 | ||
Enamine | EN300-1864122-1.0g |
(3-isocyanobutyl)benzene |
602261-82-5 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1864122-0.1g |
(3-isocyanobutyl)benzene |
602261-82-5 | 0.1g |
$943.0 | 2023-09-18 | ||
Enamine | EN300-1864122-0.25g |
(3-isocyanobutyl)benzene |
602261-82-5 | 0.25g |
$985.0 | 2023-09-18 | ||
Enamine | EN300-1864122-10.0g |
(3-isocyanobutyl)benzene |
602261-82-5 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1864122-0.05g |
(3-isocyanobutyl)benzene |
602261-82-5 | 0.05g |
$900.0 | 2023-09-18 | ||
Enamine | EN300-1864122-5.0g |
(3-isocyanobutyl)benzene |
602261-82-5 | 5g |
$3105.0 | 2023-06-03 |
(3-isocyanobutyl)benzene 関連文献
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
(3-isocyanobutyl)benzeneに関する追加情報
The Compound CAS No 602261-82-5: (3-Isocyanobutyl)benzene
The compound with CAS No 602261-82-5, commonly referred to as (3-isocyanobutyl)benzene, is a fascinating organic compound that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with an isocyanobutyl group. The isocyanobutyl group introduces interesting electronic and steric properties, making this compound a valuable building block in organic synthesis.
Recent studies have highlighted the potential of (3-isocyanobutyl)benzene in the development of advanced materials. Researchers have explored its use in creating novel polymers and coatings with enhanced mechanical and thermal properties. For instance, a 2023 study published in *Advanced Materials* demonstrated that incorporating (3-isocyanobutyl)benzene into polymer matrices significantly improved their tensile strength and thermal stability. This finding underscores the importance of understanding the structural properties of this compound and its applications in material science.
The synthesis of (3-isocyanobutyl)benzene involves a multi-step process that typically begins with the preparation of an appropriate benzene derivative. One common method involves the nucleophilic substitution of a brominated benzene derivative with an isocyanobutyl group. This reaction requires precise control of reaction conditions, including temperature and solvent selection, to ensure high yields and purity. Recent advancements in catalytic systems have further optimized this process, making it more efficient and scalable for industrial applications.
Another area where (3-isocyanobutyl)benzene has shown promise is in pharmaceutical research. The compound's ability to form stable bonds with other molecules makes it a potential candidate for drug delivery systems. A 2023 study in *Journal of Medicinal Chemistry* explored its use as a linker in conjugate drug molecules, demonstrating improved bioavailability and reduced toxicity compared to traditional linkers. This application highlights the versatility of (3-isocyanobutyl)benzene across different scientific disciplines.
In addition to its practical applications, (3-isocyanobutyl)benzene has also been a subject of theoretical studies aimed at understanding its electronic properties. Computational chemistry models have been employed to predict its reactivity under various conditions, providing valuable insights for experimentalists. These studies have revealed that the compound exhibits unique electronic transitions, which could be harnessed for applications in optoelectronics and sensors.
From an environmental standpoint, the synthesis and application of (3-isocyanobutyl)benzene have been scrutinized for their sustainability. Researchers are increasingly focusing on developing greener synthesis routes that minimize waste and reduce energy consumption. A 2023 paper in *Green Chemistry* reported on the use of biodegradable catalysts for synthesizing this compound, marking a significant step toward more sustainable chemical processes.
In conclusion, (3-isocyanobutyl)benzene (CAS No 602261-82-5) is a versatile compound with wide-ranging applications in materials science, pharmaceuticals, and electronics. Its unique structure and reactivity make it a valuable tool for researchers seeking innovative solutions across these fields. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an even more significant role in advancing modern science and technology.
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